molecular formula C26H25NO3 B584490 3-[(4-ethyl-1-naphthalenyl)carbonyl]-1H-indole-1-pentanoicacid CAS No. 1427521-36-5

3-[(4-ethyl-1-naphthalenyl)carbonyl]-1H-indole-1-pentanoicacid

Cat. No.: B584490
CAS No.: 1427521-36-5
M. Wt: 399.5 g/mol
InChI Key: PKGSQKIUCYVUDF-UHFFFAOYSA-N
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Description

JWH 210 N-pentanoic acid metabolite is a chemical compound that is a metabolite of JWH 210, a synthetic cannabinoid. This compound is primarily used as an analytical reference standard and is detectable in urine. It is structurally related to other synthetic cannabinoids and is part of the naphthoylindole family .

Mechanism of Action

Target of Action

It’s known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They are biologically active compounds used for the treatment of various disorders in the human body .

Mode of Action

Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives . This suggests that 5-[3-(4-Ethylnaphthalene-1-carbonyl)indol-1-yl]pentanoic acid may interact with its targets, leading to changes that contribute to its biological activity.

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may affect multiple biochemical pathways, leading to a broad spectrum of downstream effects.

Result of Action

Given the broad biological activities of indole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of JWH 210 N-pentanoic acid metabolite involves the metabolism of JWH 210. JWH 210 itself is synthesized through a series of chemical reactions involving the condensation of 4-ethyl-1-naphthoyl chloride with 1-pentylindole. The resulting compound undergoes further metabolic processes in the liver, leading to the formation of JWH 210 N-pentanoic acid metabolite .

Industrial Production Methods

the synthesis of its parent compound, JWH 210, involves standard organic synthesis techniques, which can be scaled up for industrial production if necessary .

Chemical Reactions Analysis

Types of Reactions

JWH 210 N-pentanoic acid metabolite undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major product formed from the oxidation of JWH 210 is JWH 210 N-pentanoic acid metabolite. Hydroxylation can lead to the formation of hydroxylated metabolites, such as JWH 210 N-(4-hydroxypentyl) metabolite and JWH 210 N-(5-hydroxypentyl) metabolite .

Scientific Research Applications

JWH 210 N-pentanoic acid metabolite is used in various scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • JWH 018 N-pentanoic acid metabolite
  • JWH 073 N-pentanoic acid metabolite
  • JWH 250 N-pentanoic acid metabolite
  • AM2201 N-pentanoic acid metabolite

Uniqueness

JWH 210 N-pentanoic acid metabolite is unique due to its specific structure and metabolic pathway. It has a higher binding affinity for cannabinoid receptors compared to some other synthetic cannabinoids, making it a valuable compound for research purposes .

Properties

IUPAC Name

5-[3-(4-ethylnaphthalene-1-carbonyl)indol-1-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO3/c1-2-18-14-15-22(20-10-4-3-9-19(18)20)26(30)23-17-27(16-8-7-13-25(28)29)24-12-6-5-11-21(23)24/h3-6,9-12,14-15,17H,2,7-8,13,16H2,1H3,(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKGSQKIUCYVUDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C2=CC=CC=C12)C(=O)C3=CN(C4=CC=CC=C43)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201017850
Record name JWH-210 N-pentanoic acid metabolite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201017850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427521-36-5
Record name JWH-210 N-pentanoic acid metabolite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201017850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(4-ethyl-1-naphthalenyl)carbonyl]-1H-indole-1-pentanoicacid
Reactant of Route 2
3-[(4-ethyl-1-naphthalenyl)carbonyl]-1H-indole-1-pentanoicacid
Reactant of Route 3
3-[(4-ethyl-1-naphthalenyl)carbonyl]-1H-indole-1-pentanoicacid
Reactant of Route 4
3-[(4-ethyl-1-naphthalenyl)carbonyl]-1H-indole-1-pentanoicacid
Reactant of Route 5
Reactant of Route 5
3-[(4-ethyl-1-naphthalenyl)carbonyl]-1H-indole-1-pentanoicacid
Reactant of Route 6
3-[(4-ethyl-1-naphthalenyl)carbonyl]-1H-indole-1-pentanoicacid

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